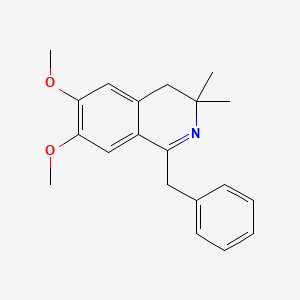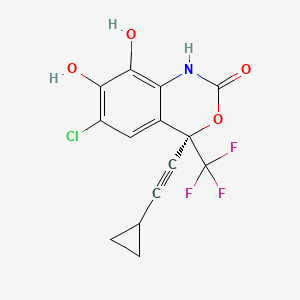
(R)-7,8-Dihydroxy Efavirenz
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-7,8-Dihydroxy Efavirenz is a derivative of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus (HIV) type 1 infection . Efavirenz is known for its role in highly active antiretroviral therapy (HAART) and is often used in combination with other antiretroviral agents . The compound ®-7,8-Dihydroxy Efavirenz is of interest due to its potential enhanced pharmacological properties and reduced side effects compared to Efavirenz.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-7,8-Dihydroxy Efavirenz involves several key steps, including ortho-lithiation and trifluoroacetylation reactions. One of the synthetic routes involves the ortho-lithiation of N-Boc-4-chloroaniline using n-butyllithium at -45°C, followed by reaction with a trifluoroacetylating agent . This method has been shown to produce higher yields when performed in a continuous flow reactor compared to batch processing .
Industrial Production Methods
Industrial production of ®-7,8-Dihydroxy Efavirenz would likely involve optimization of the synthetic route to ensure high yield and purity. Continuous flow chemistry is a promising approach for industrial-scale production due to its ability to improve reaction selectivity and safety .
化学反応の分析
Types of Reactions
®-7,8-Dihydroxy Efavirenz undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions.
Major Products
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and halogenated derivatives from substitution reactions.
科学的研究の応用
Chemistry
In chemistry, ®-7,8-Dihydroxy Efavirenz is used as a model compound to study the effects of hydroxylation on the pharmacological properties of Efavirenz .
Biology
In biological research, the compound is used to investigate the metabolic pathways and enzyme interactions involved in the hydroxylation of Efavirenz .
Medicine
In medicine, ®-7,8-Dihydroxy Efavirenz is being explored for its potential to reduce the neuropsychiatric side effects associated with Efavirenz while maintaining its antiretroviral efficacy .
Industry
In the pharmaceutical industry, the compound is of interest for the development of new antiretroviral drugs with improved safety profiles .
作用機序
®-7,8-Dihydroxy Efavirenz exerts its effects by inhibiting the activity of the viral RNA-directed DNA polymerase (reverse transcriptase) of HIV-1 . This inhibition prevents the transcription of viral RNA into DNA, thereby blocking the replication of the virus . The compound binds to a specific site on the reverse transcriptase enzyme, causing a conformational change that reduces the enzyme’s activity .
類似化合物との比較
Similar Compounds
Efavirenz: The parent compound, known for its antiretroviral activity but associated with neuropsychiatric side effects.
Nevirapine: Another NNRTI used in the treatment of HIV-1 infection.
Delavirdine: An NNRTI with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
®-7,8-Dihydroxy Efavirenz is unique due to its hydroxylation, which may enhance its pharmacological properties and reduce side effects compared to Efavirenz . The hydroxyl groups can potentially improve the compound’s solubility and bioavailability, making it a promising candidate for further drug development .
特性
分子式 |
C14H9ClF3NO4 |
|---|---|
分子量 |
347.67 g/mol |
IUPAC名 |
(4R)-6-chloro-4-(2-cyclopropylethynyl)-7,8-dihydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H9ClF3NO4/c15-8-5-7-9(11(21)10(8)20)19-12(22)23-13(7,14(16,17)18)4-3-6-1-2-6/h5-6,20-21H,1-2H2,(H,19,22)/t13-/m1/s1 |
InChIキー |
QKGKQHJMJSQQBF-CYBMUJFWSA-N |
異性体SMILES |
C1CC1C#C[C@@]2(C3=CC(=C(C(=C3NC(=O)O2)O)O)Cl)C(F)(F)F |
正規SMILES |
C1CC1C#CC2(C3=CC(=C(C(=C3NC(=O)O2)O)O)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


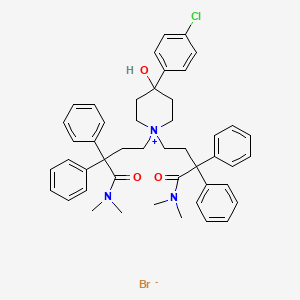

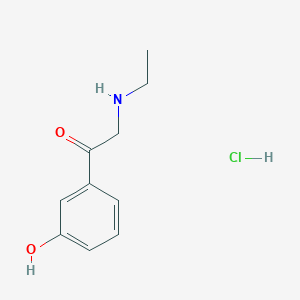
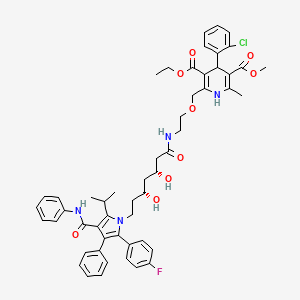
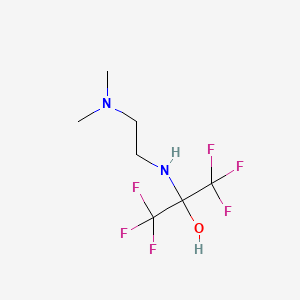
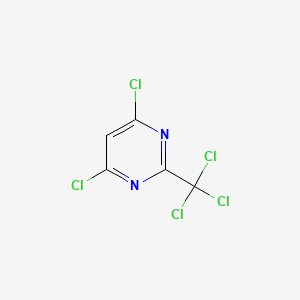
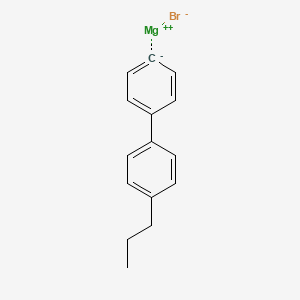
![(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13424489.png)
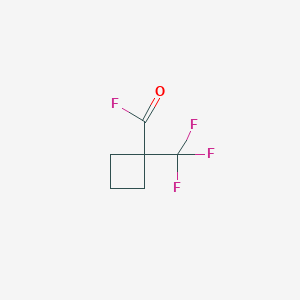
![1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde Oxime](/img/structure/B13424501.png)
pyridine](/img/structure/B13424508.png)


